molecular formula C15H14ClNO3 B290931 N-(4-chlorophenyl)-2,3-dimethoxybenzamide

N-(4-chlorophenyl)-2,3-dimethoxybenzamide

Cat. No. B290931
M. Wt: 291.73 g/mol
InChI Key: WQYMTFDICVNBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2,3-dimethoxybenzamide, commonly known as 4C-D, is a novel psychoactive substance that has recently gained attention in scientific research. It belongs to the benzamide class of compounds and has been found to have potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4C-D is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor has been linked to the therapeutic effects of various psychoactive substances, including LSD and psilocybin.
Biochemical and Physiological Effects:
4C-D has been found to induce changes in brain activity, including alterations in neural connectivity and increased activity in the default mode network. It has also been found to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. These effects are thought to contribute to its therapeutic potential in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4C-D in scientific research is its selectivity for the 5-HT2A receptor, which allows for targeted investigation of its effects on the central nervous system. Additionally, it has a relatively long half-life, which allows for longer experimental sessions. However, limitations include its relatively low potency compared to other psychoactive substances, as well as its limited availability and high cost.

Future Directions

There are several potential future directions for research on 4C-D. One area of interest is its potential use in the treatment of addiction, particularly in combination with psychotherapy. Additionally, further investigation of its effects on neural connectivity and the default mode network could provide insight into its therapeutic mechanisms. Finally, there is potential for the development of novel derivatives of 4C-D with improved potency and selectivity for the 5-HT2A receptor.

Synthesis Methods

The synthesis of 4C-D involves the reaction of 4-chloroaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4C-D has been primarily used in scientific research to study its effects on the central nervous system. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, it has been studied for its potential use in the treatment of addiction and as a cognitive enhancer.

properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,3-dimethoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18)

InChI Key

WQYMTFDICVNBOM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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